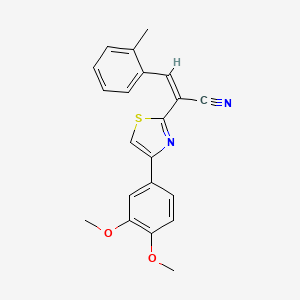

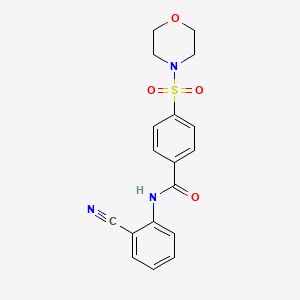

N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bristol-Myers Squibb in 2003 and has since been used in various studies to investigate its mechanism of action and its potential therapeutic applications.

Applications De Recherche Scientifique

Antifungal Applications

N-(Morpholinothiocarbonyl) benzamide derivatives have been synthesized and characterized, showing antifungal activity against major pathogens responsible for plant diseases. This research highlights the potential of morpholino benzamide compounds in developing antifungal agents for agricultural applications. The study compared the antifungal efficacy of N-(piperidylthiocarbonyl) benzamide and its complex with cobalt (III) against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, alongside N-(morpholinothiocarbonyl) benzamide (Zhou Weiqun et al., 2005).

Selective Agonists and Metabolic Stability

A study focusing on sulfamoyl benzamide derivatives as CB(2) agonists identified a compound with improved in vitro metabolic stability while retaining high potency and selectivity for the CB(2) receptor. This compound demonstrated in vivo efficacy in a rat model of post-surgical pain, suggesting its potential in pain management research (I. Sellitto et al., 2010).

Biodegradability and Physicochemical Properties

The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids and their evaluation in terms of biodegradability, physicochemical properties, and cytotoxicity offers insight into the environmental and health implications of these compounds. This research contributes to the understanding of morpholine derivatives in various applications, including as new solvents for biomass processing (J. Pernak et al., 2011).

Carbonic Anhydrase Inhibitors

Aromatic sulfonamide inhibitors of carbonic anhydrases have been explored, with compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide showing nanomolar half maximal inhibitory concentration (IC50) against isoenzymes hCA I, hCA II, hCA IV, and hCA XII. These findings are significant for medical research, particularly in designing inhibitors for therapeutic purposes (C. Supuran et al., 2013).

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-13-15-3-1-2-4-17(15)20-18(22)14-5-7-16(8-6-14)26(23,24)21-9-11-25-12-10-21/h1-8H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUQHPTWZOIMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)

![1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2592977.png)

![2-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2592980.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dimethylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592982.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2592983.png)

![2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2592984.png)

![1-[4-[3-(2,6-Difluorophenyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592987.png)

![2-[(1-Benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2592988.png)